molecular formula C5H5BrN2OS B15299986 5-Bromopyridine-3-sulfinamide

5-Bromopyridine-3-sulfinamide

Cat. No.: B15299986
M. Wt: 221.08 g/mol
InChI Key: JUOYFPMTONTHAH-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfinamide: is a chemical compound with the molecular formula C5H5BrN2O2S . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and sulfinamide groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-3-sulfinamide typically involves the bromination of pyridine derivatives followed by the introduction of the sulfinamide group. One common method includes the reaction of 5-bromopyridine with sulfinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-3-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromopyridine-3-sulfinamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications .

Medicine: The compound and its derivatives are investigated for their antimicrobial and anticancer properties. They are also used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromopyridine-3-sulfinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, 5-Bromopyridine-3-sulfinamide is unique due to the presence of the sulfinamide group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

5-bromopyridine-3-sulfinamide

InChI

InChI=1S/C5H5BrN2OS/c6-4-1-5(10(7)9)3-8-2-4/h1-3H,7H2

InChI Key

JUOYFPMTONTHAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)N

Origin of Product

United States

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